molecular formula C26H23N5O7 B2972154 (Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534580-54-6

(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2972154
CAS RN: 534580-54-6
M. Wt: 517.498
InChI Key: ZGCDZXXYKMVXSI-NFFVHWSESA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a benzoyl group (C6H5C=O), an imino group (=NH), a carboxylate ester group (-COO-), and a tetrahydrofuran ring (C4H8O). These functional groups suggest that this compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The presence of the nitro group could introduce some polarity into the molecule, and the benzoyl and imino groups could participate in resonance, which could stabilize the molecule and affect its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it could be soluble in organic solvents due to the presence of the benzoyl and tetrahydrofuran groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

Synthesis of Bioactive Molecules

The compound’s structure, featuring multiple reactive sites, makes it a valuable precursor in the synthesis of bioactive molecules. Its ability to undergo intramolecular cyclization can lead to the formation of various heterocyclic structures, which are often found in pharmacologically active compounds .

Antinociceptive Agents

Research indicates that derivatives of this compound exhibit antinociceptive activity, which is the ability to block the detection of a painful or injurious stimulus by sensory neurons . This suggests its potential use in developing new pain management medications.

Analgesic Activity

The compound’s derivatives have been evaluated for their analgesic properties, which could be beneficial in creating new analgesic drugs with potentially fewer side effects compared to existing treatments .

Chemical Transformations and Ring Opening Reactions

This compound can participate in ring-opening reactions with primary alcohols, leading to various 2,4-dioxobutanoic acid derivatives. These reactions are significant in medicinal chemistry for the development of new therapeutic agents .

Intramolecular Cyclization Studies

The compound’s ability to undergo intramolecular cyclization provides insights into reaction mechanisms that are crucial for the design of complex organic molecules. This has implications for the synthesis of diverse pharmaceuticals .

Structural Studies and Crystallography

Derivatives of this compound can be used in structural studies and crystallography to understand the molecular configuration and the spatial arrangement of atoms within the molecule. This information is vital for drug design and material science .

Selenium Chemistry

The compound’s derivatives can also contribute to the field of selenium chemistry, which is gaining interest due to the unique properties of selenium-containing compounds in therapeutic applications .

Pharmacophoric Fragment Development

The presence of a 2,4-dioxobutanoic acid moiety within the compound’s structure is of high interest in medicinal chemistry. It serves as an important pharmacophoric fragment for the development of new drugs .

Future Directions

The future directions for research on this compound could include studying its synthesis, reactivity, and potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or as a building block for the synthesis of other complex molecules .

properties

IUPAC Name

ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O7/c1-2-37-26(34)20-14-19-22(27-21-7-3-4-12-29(21)25(19)33)30(15-18-6-5-13-38-18)23(20)28-24(32)16-8-10-17(11-9-16)31(35)36/h3-4,7-12,14,18H,2,5-6,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCDZXXYKMVXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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